Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate is a natural product found in Glycosmis pentaphylla, Murraya paniculata, and Murraya exotica with data available.
Brand Name: Vulcanchem
CAS No.: 97399-93-4
VCID: VC20869363
InChI: InChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m1/s1
SMILES: CC(CCC1=CNC2=CC=CC=C21)C(=O)OC
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate

CAS No.: 97399-93-4

Cat. No.: VC20869363

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate - 97399-93-4

Specification

Description Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate is a natural product found in Glycosmis pentaphylla, Murraya paniculata, and Murraya exotica with data available.
CAS No. 97399-93-4
Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate
Standard InChI InChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m1/s1
Standard InChI Key OSINFMIOMWBGDS-SNVBAGLBSA-N
Isomeric SMILES C[C@H](CCC1=CNC2=CC=CC=C21)C(=O)OC
SMILES CC(CCC1=CNC2=CC=CC=C21)C(=O)OC
Canonical SMILES CC(CCC1=CNC2=CC=CC=C21)C(=O)OC
Appearance Oil

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator